1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea
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Description
1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel thiazolyl urea derivatives, including those similar in structure to 1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, have been synthesized and structurally analyzed. Such compounds have demonstrated promising antitumor activities, highlighting their potential in cancer research (Ling et al., 2008).
Biological Evaluation in Medicinal Chemistry
- Urea and bis-urea derivatives, including structures analogous to the subject compound, have been synthesized and evaluated for their biological activity. These compounds show significant antiproliferative effects against various cancer cell lines, suggesting their utility in developing anticancer drugs (Perković et al., 2016).
Application in Pharmacology
- Specific urea derivatives, akin to the compound , have been studied for their potential as anthelmintic agents. These studies reveal insights into the modification of heterocyclic rings, which could lead to the discovery of active analogs with therapeutic applications (Sarkar et al., 2013).
Inhibitor Development in Neuroscience
- Thiazolyl urea derivatives, closely related to the compound , have been used to develop inhibitors for specific enzymes like glycogen synthase kinase 3β (GSK-3β). These studies contribute to the understanding of drug development for neurodegenerative disorders (Vasdev et al., 2005).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7-15-10-9(20-7)4-3-8-11(10)21-13(16-8)17-12(18)14-5-6-19-2/h3-4H,5-6H2,1-2H3,(H2,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJBBURVIFFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea |
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